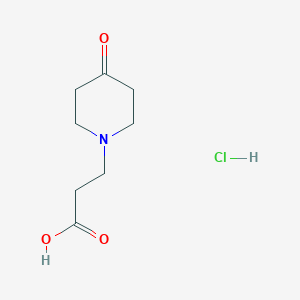
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride typically involves the reaction of 4-oxo-1-piperidine with propanoic acid under acidic conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and hydroxyl derivatives .
Aplicaciones Científicas De Investigación
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with piperidine moieties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Piperidinol: A piperidine derivative with a hydroxyl group
Comparison: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is unique due to its specific structure, which includes both an oxo group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H14ClNO3 |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
3-(4-oxopiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h1-6H2,(H,11,12);1H |
Clave InChI |
UXEBSJDWWXAPJO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



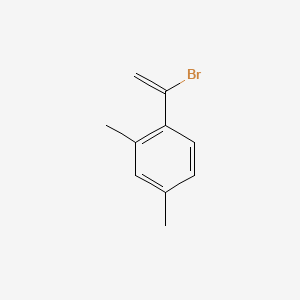




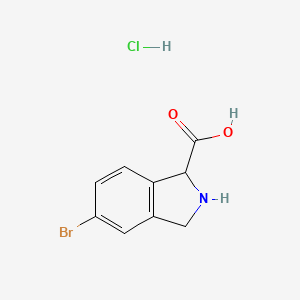

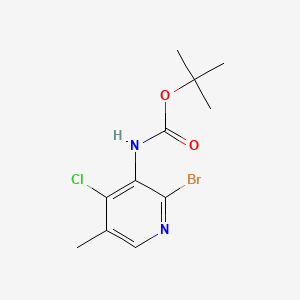
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)

![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
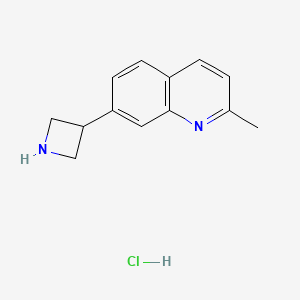
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
